CH-223191
概要
説明
CH 223191は、2-メチル-2H-ピラゾール-3-カルボン酸(2-メチル-4-o-トリルアゾ-フェニル)-アミドとしても知られており、アリール炭化水素受容体(AhR)の合成アンタゴニストです。この受容体は、リガンド依存性転写因子であり、構造的に異なるさまざまな外因性および内因性分子を感知します。 CH 223191は、2,3,7,8-テトラクロロジベンゾ-p-ジオキシン(TCDD)などのハロゲン化芳香族炭化水素に対して特に効果があり、科学研究においてAhR関連経路および毒性を研究するために広く使用されています .
科学的研究の応用
CH 223191 has a wide range of applications in scientific research:
作用機序
CH 223191は、アリール炭化水素受容体を選択的に拮抗することによってその効果を発揮します。それは受容体に結合し、TCDDなどのリガンドによるAhRの活性化を阻害します。 この阻害は、AhRの核移行とDNA結合をブロックし、それによってAhR標的遺伝子の転写を阻害します . 関与する分子標的と経路には、シトクロムP450酵素が含まれ、これらはAhRによって調節され、異物の代謝において重要な役割を果たします .
類似の化合物との比較
CH 223191は、AhRアンタゴニストとしての高い特異性と効力においてユニークです。 他のAhRアンタゴニストとは異なり、高濃度でアゴニスト活性を示さず、エストロゲン受容体に対する親和性もありません . 類似の化合物には以下が含まれます。
3’-メトキシ-4’-ニトロフラボン: 異なるリガンド選択性を有する別のAhRアンタゴニスト.
6,2’,4’-トリメトキシフラボン: AhRの種選択的な拮抗作用を示します.
DIM(3,3’-ジインドリルメタン): 特定の条件下でアンタゴニストとしても作用するAhRアゴニスト.
これらの化合物は、結合親和性、選択性、生物学的効果が異なり、CH 223191は、AhR関連経路および毒性を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
CH-223191 inhibits the AhR’s DNA binding and TCDD-induced luciferase activity . It interacts with the AhR pathway, particularly in the kidney . The compound this compound decreases CIH-induced blood pressure during the animal’s active period .
Cellular Effects
This compound has been shown to control blood pressure in both active and inactive periods of animals, recovering the blood pressure dipping profile in chronic intermittent hypoxia (CIH) conditions .
Molecular Mechanism
This compound acts as a ligand-selective antagonist of the AhR . It preferentially inhibits the ability of some classes of AhR agonists to bind to and/or activate the AhR and AhR signal transduction .
Temporal Effects in Laboratory Settings
The administration of this compound was not able to decrease blood pressure during the inactive phase, in CIH conditions . This suggests that a higher dose or different time of administration of this compound might be needed for an antihypertensive effect throughout the 24-h cycle .
Dosage Effects in Animal Models
The antihypertensive efficacy of this compound was evaluated in CIH conditions in Wistar rats . The results suggest that the dosage and timing of administration may need to be adjusted to achieve desired effects .
Metabolic Pathways
It is known that this compound interacts with the AhR pathway .
準備方法
CH 223191は、ピラゾール誘導体を用いた一連の化学反応によって合成されます。調製は通常、以下の手順を伴います。
ピラゾールコアの合成: これは、ヒドラジンとβ-ジケトンを反応させてピラゾール環を形成することを伴います。
官能基化: 次に、ピラゾール環は、所望の化学構造を得るために、さまざまな置換基で官能基化されます。
最終的な組み立て: 最終段階は、官能基化されたピラゾールと芳香族アミンをカップリングさせて、完全なCH 223191分子を形成することです.
工業生産では、高収率と高純度を確保するために、反応条件を最適化してプロセスがスケールアップされます。 この化合物は通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
CH 223191は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、ピラゾール環の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの求電子剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
CH 223191は、科学研究において幅広い用途があります。
類似化合物との比較
CH 223191 is unique in its high specificity and potency as an AhR antagonist. Unlike other AhR antagonists, it does not exhibit agonist activity at high concentrations and has no affinity for the estrogen receptor . Similar compounds include:
3’-methoxy-4’-nitroflavone: Another AhR antagonist with different ligand selectivity.
6,2’,4’-trimethoxyflavone: Exhibits species-selective antagonism of AhR.
DIM (3,3’-diindolylmethane): An AhR agonist that can also act as an antagonist under certain conditions.
These compounds differ in their binding affinities, selectivity, and biological effects, making CH 223191 a valuable tool for studying AhR-related pathways and toxicities .
特性
IUPAC Name |
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNEXPODAWWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058698, DTXSID001045956 | |
Record name | CH 223191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301326-22-7 | |
Record name | CH-223191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CH 223191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CH-223191 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CH-223191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CH-223191?
A1: this compound is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].
Q2: How does this compound interact with AhR?
A2: this compound binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.
Q3: What are the downstream effects of this compound's interaction with AhR?
A3: By antagonizing AhR, this compound inhibits various cellular processes regulated by this receptor, including:
- Suppression of Cytochrome P450 Enzyme Expression: this compound effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].
- Modulation of Immune Responses: this compound can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].
- Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, this compound has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].
Q4: Does this compound exhibit any agonist activity on AhR?
A4: Unlike some known AhR antagonists, this compound has not demonstrated any detectable agonist-like activity on AhR [].
Q5: What are the potential therapeutic applications of this compound?
A5: Given its ability to modulate AhR activity, this compound holds promise for therapeutic applications in several areas:
- Prevention of TCDD-Induced Toxicity: this compound has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].
- Cancer Therapy: Studies suggest this compound's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].
- Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by this compound may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].
- Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that this compound may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].
Q6: What is the molecular formula and weight of this compound?
A6: While the provided research does not explicitly state the molecular formula and weight of this compound, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.
Q7: Is there any spectroscopic data available for this compound?
A7: The provided research papers do not provide detailed spectroscopic data for this compound.
Q8: Has any structure-activity relationship (SAR) studies been conducted on this compound?
A8: The provided research papers primarily focus on this compound's biological activity and do not delve into detailed SAR studies.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various cell lines have been employed in in vitro studies, including:
- Murine and Human Hepatoma Cell Lines: These models have been used to investigate this compound's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].
- Immune Cells: Mouse and human T cells and macrophages have been used to study this compound's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].
- Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].
Q10: What in vivo models have been employed to evaluate this compound?
A10:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。